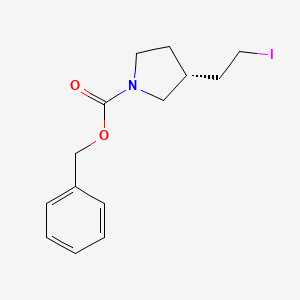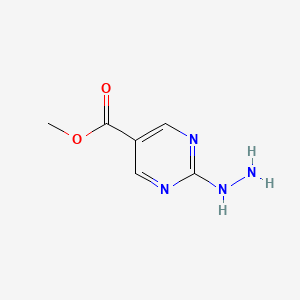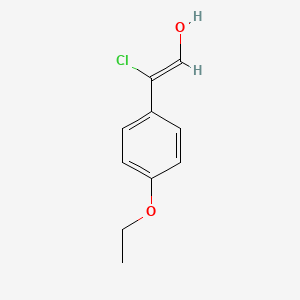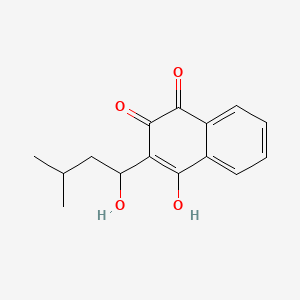
(R)-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group, an iodoethyl group, and a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-3-(2-iodoethyl)pyrrolidine-1-carboxylic acid with benzyl alcohol in the presence of a coupling agent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common coupling agents used in this reaction include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is typically performed at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. Flow reactors allow for precise control of reaction conditions, such as temperature, pressure, and residence time, which can lead to higher yields and improved product purity. Additionally, the use of flow reactors can minimize the formation of by-products and reduce the overall environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The iodoethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodoethyl group can be reduced to form the corresponding ethyl group.
Substitution: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as hydroxyl, amino, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include sodium hydroxide (NaOH), ammonia (NH₃), and thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of benzyl 3-(2-formylethyl)pyrrolidine-1-carboxylate or benzyl 3-(2-carboxyethyl)pyrrolidine-1-carboxylate.
Reduction: Formation of benzyl 3-(2-ethyl)pyrrolidine-1-carboxylate.
Substitution: Formation of benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, benzyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate, or benzyl 3-(2-thioethyl)pyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. The iodoethyl group can participate in covalent bonding with nucleophilic residues in the active site of enzymes, leading to the formation of stable enzyme-inhibitor complexes. Additionally, the benzyl group can enhance the binding affinity of the compound to its target by providing hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-butyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-methyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
- ®-ethyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate
Uniqueness
®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate is unique due to the presence of the benzyl group, which can enhance its binding affinity and specificity for certain molecular targets. The benzyl group also provides additional sites for chemical modification, allowing for the design of derivatives with improved properties. Compared to similar compounds, ®-benzyl 3-(2-iodoethyl)pyrrolidine-1-carboxylate may exhibit different reactivity and biological activity, making it a valuable tool in scientific research and drug development.
Propiedades
Fórmula molecular |
C14H18INO2 |
|---|---|
Peso molecular |
359.20 g/mol |
Nombre IUPAC |
benzyl (3R)-3-(2-iodoethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18INO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m0/s1 |
Clave InChI |
DTGMMFMNVZHZHL-LBPRGKRZSA-N |
SMILES isomérico |
C1CN(C[C@H]1CCI)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CN(CC1CCI)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(methylamino)propan-1-ol](/img/structure/B13948982.png)
![1-[4-(3-{[2-(Diethylamino)ethyl]amino}-2-hydroxypropoxy)phenyl]propan-1-one](/img/structure/B13948988.png)
![2-(3-Dimethylaminopropionyl)-5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B13948997.png)
silane](/img/structure/B13949003.png)
![2-[[2-(3,4-Dimethylphenoxy)acetyl]carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13949004.png)
![4-Amino-3,6-bis[(4-aminophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonic acid](/img/structure/B13949015.png)






![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
